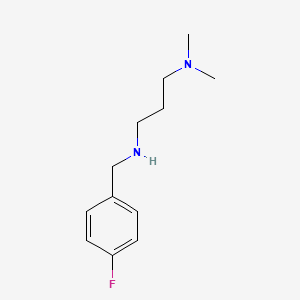

N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine, or 4-Fluoro-benzyl-DMPDA, is an organic compound commonly used in research laboratories for a variety of purposes. It is a colorless, odorless liquid with a molecular weight of 227.25 g/mol and a boiling point of 155°C. It is soluble in water, alcohol, and other organic solvents. 4-Fluoro-benzyl-DMPDA has a wide range of scientific applications, including synthesis of pharmaceuticals, organic reactions, and biochemical studies.

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Binding Properties

One study explores the fluorescence increase of bisaminobenzamidine derivatives, which are structurally analogous to N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine, upon binding to specific A/T DNA sites. This property highlights their potential as fluorogenic DNA binders for applications in molecular biology and biochemistry (Vázquez et al., 2010).

Polymer Science and Material Engineering

In the realm of material science, research has been conducted on fluorinated polyimides derived from novel diamine monomers, which share functional groups with this compound. These polyimides are noted for their solubility in organic solvents and their potential for creating optically transparent films with low water absorption rates, suggesting applications in electronics and coatings (Banerjee et al., 2003).

Catalysis and Chemical Reactions

In catalysis, a study details the use of a diamine similar to this compound as a ligand for nickel-catalyzed cross-couplings. This research illustrates the compound's role in facilitating alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides, which is crucial for the development of new synthetic methodologies in organic chemistry (Saito & Fu, 2007).

Environmental and Analytical Chemistry

Another significant application involves the interaction between similar diamines and sulfuric acid, which is studied using computational methods to understand the molecular structure and binding energies. This research provides insights into atmospheric chemistry, particularly in the context of particle formation and air quality control (Elm et al., 2016).

Wirkmechanismus

Target of Action

The primary target of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine, also known as [3-(dimethylamino)propyl][(4-fluorophenyl)methyl]amine, is Beta-secretase 1 . This enzyme is responsible for the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

The compound interacts with its target, Beta-secretase 1, leading to changes in the proteolytic processing of APP

Biochemical Pathways

The affected pathway is the proteolytic processing of APP by Beta-secretase 1 . This process is crucial in the generation of A-beta peptide sequence, which is implicated in neurodegenerative disorders .

Pharmacokinetics

The related compound 4-(4-fluorobenzyl)piperidine has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance

Result of Action

Given its target, it is likely that it affects the generation of a-beta peptide sequence, which could have implications for neurodegenerative disorders .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWMYTHOWTVQTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2740487.png)

![6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2740498.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)

![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)

![6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2740505.png)

![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)

![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)